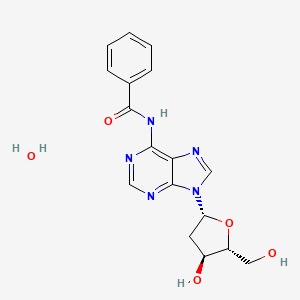

N6-Benzoyl-2'-deoxyadenosine hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMYMWRRSSDKIJ-LUHWTZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

常见问题

Q. What is the role of the benzoyl group in N6-Benzoyl-2'-deoxyadenosine hydrate during oligonucleotide synthesis?

The benzoyl group protects the exocyclic amine (-NH₂) of the adenine base during solid-phase oligonucleotide synthesis. This prevents unwanted side reactions, such as alkylation or oxidation, during phosphoramidite coupling steps. After synthesis, the protecting group is removed via alkaline treatment (e.g., concentrated ammonium hydroxide at 55°C for 6–12 hours). This methodology ensures high coupling efficiency and sequence fidelity .

Q. How does the hydrate form of N6-Benzoyl-2'-deoxyadenosine impact its stability and handling?

Hydrates are classified as pseudopolymorphic forms if their crystal structure remains intact after desolvation, or polymorphic if the structure changes. For this compound, thermal gravimetric analysis (TGA) and powder X-ray diffraction (PXRD) should be used to monitor desolvation behavior. Storage at 4°C in a desiccator is recommended to minimize moisture absorption and structural changes .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and purity.

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- HPLC with UV detection (λ = 260 nm) to assess purity (>98% by area).

- Melting point analysis (reported range: 120–122°C) to validate consistency with literature .

Advanced Research Questions

Q. How can researchers optimize phosphorylation efficiency of N6-Benzoyl-2'-deoxyadenosine in phosphoramidite chemistry?

Use 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions (argon atmosphere) with 0.45 equivalents of N,N-diisopropylethylamine as an activator. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify the phosphoramidite product via flash chromatography on silica gel. Ensure <5% residual moisture in solvents to prevent hydrolysis .

Q. What strategies mitigate impurities during N6-Benzoyl-2'-deoxyadenosine synthesis?

Common impurities include deprotected adenine or incomplete benzoylation. To address this:

Q. How do desolvation conditions affect the crystallinity of this compound?

Controlled desolvation under vacuum (40°C, 24 hours) preserves the crystal lattice, as shown by PXRD patterns matching the hydrated form. Rapid heating (>100°C) induces polymorphic transitions, leading to amorphous phases. Use dynamic vapor sorption (DVS) to study hydration/dehydration kinetics and identify critical humidity thresholds .

Q. What experimental precautions are necessary for handling this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of dust.

- Storage: Seal containers under inert gas (argon) at 4°C to prevent oxidation and hygroscopic degradation.

- Disposal: Follow EPA guidelines for halogenated organic waste (incineration preferred) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound?

Variations in melting points (e.g., 120–122°C vs. 242°C) may arise from differences in hydrate stability or impurities. Conduct differential scanning calorimetry (DSC) at a controlled heating rate (5°C/min) under nitrogen. Compare results with TGA to distinguish between decomposition and melting events. Ensure samples are equilibrated at 0% relative humidity before testing .

Q. Why do some studies report conflicting solubility data for this compound?

Solubility in organic solvents (e.g., DMF, THF) depends on hydration state. Anhydrous forms exhibit higher solubility in aprotic solvents. Pre-dry the compound at 40°C under vacuum for 12 hours before solubility testing. Use Karl Fischer titration to verify residual moisture (<0.5% w/w) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。